molecular formula C11H10O3 B3079993 3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester CAS No. 107969-78-8

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester

Cat. No. B3079993
CAS RN: 107969-78-8
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-BQYQJAHWSA-N
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Description

“3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester” is a chemical compound with the molecular formula C11H10O3 . It has been identified as a novel HDAC inhibitor with anti-tumorigenic properties .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, “2-Oxo-4-phenyl-3-butynoic Acid”, has been synthesized as a new inhibitor and alternate substrate of Pyruvate Decarboxylase .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 190.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.19 g/mol, a XLogP3-AA of 2.1, and a topological polar surface area of 43.4 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

1. Anti-Tumor Properties

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, and its derivatives have shown potential as anti-tumor agents. Compounds like 2-(N′-Fluoren-9-ylidene-hydrazino)5,5-dimethyl-4-oxo-hex-2-enoic acid methyl ester (OF-06) and related compounds are disclosed for their surprising property of acting against breast carcinoma in humans (Miles et al., 1958).

2. Synthesis Routes

The synthesis of esters of 3-alkyl-4-oxo-2-butenoic acid, important synthons in chemistry, has been explored. A study discusses a straightforward route to synthesize such compounds like methyl (E)-3-propyl-4-oxo-2-butenoate, avoiding problematic by-products or isomer chromatographic separation (Bolchi et al., 2018).

3. Asymmetric Friedel-Crafts Alkylation

Research into the asymmetric Friedel–Crafts reaction involving methyl (E)-2-oxo-4-aryl-3-butenoates has been conducted. This process, catalyzed by the Sc(III) triflate complex, forms 4,4-diaryl-2-oxo-butyric acid methyl esters, usually in good yields and with high enantioselectivity (Faita et al., 2010).

Mechanism of Action

Target of Action

The primary target of methyl 2-oxo-4-phenylbut-3-enoate is MenB , the 1,4-dihydroxy-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for the electron transport chain in bacteria .

Mode of Action

Methyl 2-oxo-4-phenylbut-3-enoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a Kd value of 2 μM .

Biochemical Pathways

The compound affects the menaquinone biosynthesis pathway by inhibiting the MenB enzyme . Menaquinone, also known as vitamin K2, is a vital component of the electron transport chain in bacteria. By inhibiting MenB, methyl 2-oxo-4-phenylbut-3-enoate disrupts the production of menaquinone, thereby affecting the energy production in bacteria .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of MenB by methyl 2-oxo-4-phenylbut-3-enoate leads to a disruption in the menaquinone biosynthesis pathway . This disruption can result in the impairment of the electron transport chain, leading to energy production issues in bacteria. The ultimate result is the bacteriostatic or bactericidal effect, depending on the concentration of the compound .

Action Environment

The action of methyl 2-oxo-4-phenylbut-3-enoate can be influenced by various environmental factors. For instance, the compound is stable at low temperatures but can undergo slow dimerization at room temperature through a Diels-Alder reaction This could potentially affect the compound’s efficacy and stability

properties

IUPAC Name

methyl (E)-2-oxo-4-phenylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDYRZGSCHGREX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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